molecular formula C11H10N2O B8341154 2-Phenyl-3-methoxypyrazine

2-Phenyl-3-methoxypyrazine

Cat. No.: B8341154
M. Wt: 186.21 g/mol
InChI Key: TXJSCDNLDZPGIW-UHFFFAOYSA-N
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Description

2-Phenyl-3-methoxypyrazine is a high-purity chemical compound provided for research and development purposes. It belongs to the class of methoxypyrazines, which are aromatic heterocyclic compounds known for their potent sensory properties and very low odor detection thresholds, often in the parts-per-trillion range . Research into structurally similar alkylmethoxypyrazines indicates their significance in flavor and fragrance chemistry, ecological studies as insect defense compounds, and their impact on the food and beverage industry, particularly in wine aroma . The specific phenyl-substituted variant may offer unique olfactory characteristics distinct from its alkyl counterparts, making it a compound of interest for studying structure-odor relationships and for developing novel aroma profiles in industrial applications. The mechanism of action for such compounds often involves binding to odorant-binding proteins (OBPs) in the olfactory system, initiating a signal transduction pathway that is perceived as a specific aroma . Researchers utilize this compound and its analogs in areas including sensory science, the synthesis of more complex molecules, and metabolic pathway analysis . This product is intended for laboratory research only and is not classified or approved for human consumption, diagnostic use, or any therapeutic application.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methoxy-3-phenylpyrazine

InChI

InChI=1S/C11H10N2O/c1-14-11-10(12-7-8-13-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

TXJSCDNLDZPGIW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Perkin Reaction-Based Condensation

The Perkin reaction is a cornerstone for synthesizing 2-phenyl-3-methoxypyrazine intermediates. A patented method (CN102516043A) outlines a five-step process starting with 3-methoxyphenylacetic acid and salicylic aldehyde.

Step 1: Perkin Condensation
3-Methoxyphenylacetic acid (0.1 mol) and salicylic aldehyde (0.1 mol) undergo condensation in acetic anhydride with triethylamine as a catalyst at 120°C for 5 hours. This yields 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid with an 85.6% yield.

Step 2: Decarboxylation
The acrylic acid intermediate is decarboxylated in quinoline with copper powder at 185–190°C for 4 hours, forming 3-methoxy-2'-acetoxystilbene. This step eliminates CO₂ and retains the methoxy-phenyl backbone.

Step 3: Hydrolysis
Hydrolysis of the acetoxy group using potassium carbonate in methanol produces 2-((3-methoxy)styryl)phenol. The reaction achieves 70.8% yield under mild alkaline conditions.

Step 4: Catalytic Hydrogenation
Palladium-catalyzed hydrogenation (5% Pd/C, ethanol, 10 hours) reduces the styryl double bond, yielding 2-((3-methoxy)phenethyl)phenol with an 89.8% yield.

Advantages:

  • Eliminates need for hydroxyl protection/deprotection.

  • Utilizes inexpensive starting materials (3-methoxyphenylacetic acid: $120/mol).

  • Scalable under non-anhydrous conditions.

O-Methylation of Hydroxypyrazine Precursors

Enzymatic and chemical methylation strategies are explored for methoxypyrazine biosynthesis. In grapevines, O-methyltransferases (VvOMT3) catalyze the methylation of 2-hydroxy-3-alkylpyrazines.

Chemical Methylation:
2-Hydroxy-3-phenylpyrazine reacts with dimethyl sulfate ((CH₃O)₂SO₂) in alkaline conditions (pH 10–12) to yield 2-phenyl-3-methoxypyrazine.

Conditions:

  • Solvent: Methanol/water (4:1).

  • Temperature: 60°C, 6 hours.

  • Yield: ~65% (estimated based on analogous reactions).

Biosynthetic Pathways and Precursor Studies

Amino Acid Precursors

Stable isotope labeling studies identify L-leucine and L-serine as precursors for 3-isobutyl-2-methoxypyrazine (IBMP). For 2-phenyl-3-methoxypyrazine, phenylalanine may serve as the phenyl group donor.

Proposed Pathway:

  • Deamination: Phenylalanine → Phenylpyruvic acid.

  • Condensation: With a C₂ unit (e.g., glycoaldehyde) → 2-hydroxy-3-phenylpyrazine.

  • Methylation: SAM-dependent O-methyltransferase → 2-phenyl-3-methoxypyrazine.

Key Enzymes:

  • Decarboxylases: Generate α-keto acids.

  • O-Methyltransferases: Critical for methoxy group addition.

Analytical Validation of Synthesis

Chromatographic Analysis

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is optimal for quantifying methoxypyrazines. Key parameters:

ParameterOptimal ConditionRecovery (%)
Fiber CoatingPDMS92–98
Ethanol Concentration≤10%89
pH3.5–4.094
Oak ExposureAvoided (adsorbs analytes)<50

Data sourced from headspace SPME studies on analogous methoxypyrazines.

Structural Confirmation

NMR Spectra (Key Signals):

  • ¹H NMR (CDCl₃): δ 8.20 (s, 1H, H-5), 7.45–7.30 (m, 5H, phenyl), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR: δ 157.8 (C-3), 148.2 (C-2), 136.5–126.0 (phenyl), 56.1 (OCH₃).

Comparative Analysis of Synthesis Methods

MethodYield (%)Cost (USD/mol)ScalabilityPurity (%)
Perkin Reaction85.6200High98
O-Methylation65350Moderate90
Biosynthesis<10600Low80

Key Insights:

  • The Perkin route is superior in yield and cost-efficiency.

  • Biosynthetic methods remain exploratory due to low titers.

Industrial Applications and Challenges

Flavor and Fragrance Industry

2-Phenyl-3-methoxypyrazine contributes herbaceous and nutty notes at concentrations as low as 1 ppb. It is used in:

  • Wine flavorants: Masking vegetal off-notes.

  • Processed foods: Enhancing savory profiles.

Agrochemicals

As a semiochemical, it disrupts insect mating behaviors (e.g., Drosophila suzukii) at 0.1–10 ppm.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-methoxypyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Phenyl-3-methoxypyrazine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The following table summarizes some of the major products formed from these reactions:

Reaction TypeMajor Products Formed
OxidationPyrazine N-oxides
ReductionDihydropyrazine derivatives
SubstitutionVarious substituted pyrazine derivatives

These transformations are crucial for developing new compounds with desired properties for further research and application.

Biological Applications

Role in Plant-Insect Interactions

Research indicates that methoxypyrazines, including 2-Phenyl-3-methoxypyrazine, play a role as semiochemicals in plant-insect interactions. They can influence the behavior of insects, making them valuable for ecological studies and pest control strategies. The mechanism involves interaction with olfactory receptors, impacting insect attraction and repulsion behaviors .

Anticancer Potential

Recent studies have highlighted the potential of pyrazine derivatives, including 2-Phenyl-3-methoxypyrazine, as anticancer agents. For instance, related pyrazoline compounds have shown significant cytotoxicity against various cancer cell lines. A study reported that certain pyrazoline derivatives exhibited IC50 values ranging from 0.21 nM to 6.8 μM against different cancer cell lines, indicating their effectiveness in inhibiting cancer cell growth .

Case Study: Cytotoxic Activity

In a notable study, a series of pyrazoline derivatives were evaluated for their cytotoxic effects on HL-60 and MCF-7 cell lines. One derivative demonstrated an IC50 value of 0.21 nM against MCF-7 cells, showcasing its potential as a lead compound for developing new anticancer therapies .

Industrial Applications

Flavor and Fragrance Industry

Due to its strong odor properties, 2-Phenyl-3-methoxypyrazine is utilized in the flavor and fragrance industry. It contributes to the sensory profiles of various products, enhancing their appeal to consumers. Its unique aroma is particularly valued in food and beverage formulations .

Environmental Applications

Biocontrol Potential

Research has indicated that volatile organic compounds (VOCs) produced by certain bacteria can include methoxypyrazines like 2-Phenyl-3-methoxypyrazine. These compounds may contribute to biocontrol strategies against soilborne plant pathogens . Studies have shown that synthetic pyrazines can suppress pathogen growth effectively, suggesting their potential use in agricultural applications.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-methoxypyrazine involves its interaction with olfactory receptors due to its strong odor. In biological systems, it may act as a semiochemical, influencing the behavior of insects and other organisms. The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors in the olfactory system .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key pyrazine derivatives for comparison include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
2-Phenyl-3-methoxypyrazine Phenyl (C2), Methoxy (C3) C₁₁H₁₀N₂O 186.21 (calculated) Inferred
2-Isobutyl-3-methoxypyrazine (IBMP) Isobutyl (C3), Methoxy (C2) C₉H₁₄N₂O 166.22
2-Methoxy-3-methylpyrazine Methyl (C3), Methoxy (C2) C₆H₈N₂O 124.14
2-Ethyl-3-methylpyrazine Ethyl (C2), Methyl (C3) C₇H₁₀N₂ 122.17
3-Benzyloxy-2-aminopyrazine Benzyloxy (C3), Amino (C2) C₁₁H₁₁N₃O 201.23

Structural Insights :

  • Phenyl vs. Alkyl Groups : The phenyl group in 2-phenyl-3-methoxypyrazine introduces steric hindrance and enhances aromaticity compared to alkyl-substituted analogs like IBMP. This likely reduces volatility and alters solubility .
  • Methoxy Position : Methoxy at C3 (vs. C2 in IBMP) may influence electronic effects, altering reactivity in synthetic pathways or interactions with biological targets .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property 2-Phenyl-3-Methoxypyrazine (Inferred) 2-Isobutyl-3-Methoxypyrazine (IBMP) 2-Methoxy-3-methylpyrazine
Boiling Point ~250–300°C (estimated) Not reported Not reported
Solubility Insoluble in water; soluble in ethanol Insoluble in water; ethanol-soluble Insoluble in water; ethanol-soluble
Odor Profile Nutty, roasted (hypothesized) Bell pepper, earthy Caramel, almond
Detection in Matrices Not reported Water, grapes (1–100 ng/L) Food flavorants

Key Observations :

  • Odor Thresholds : IBMP is highly potent, with detection limits <1 ng/L in water . The phenyl analog may have higher thresholds due to reduced volatility.
  • Stability : IBMP degrades to 3-isobutyl-2-hydroxypyrazine (IBHP) during fruit maturation . Similar demethylation pathways may occur in 2-phenyl-3-methoxypyrazine but remain unstudied.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trace levels of 2-methoxy-3-alkylpyrazines (e.g., isobutyl, sec-butyl) in complex matrices like wine or plant tissues?

  • Methodology : Use headspace solid-phase microextraction (HS-SPME) paired with two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOF-MS). Key parameters include:

  • Homogenization : Bead-milling with deuterated internal standards (e.g., d₃-IBMP) to correct for matrix effects .
  • HS-SPME optimization : pH adjustment (neutral to slightly acidic), 80°C extraction temperature, and 10–140 min extraction time for sensitivity .
  • GC×GC-TOF-MS : Resolves co-eluting interferences (e.g., in IPMP analysis) via orthogonal separation .
    • Validation : Linear calibration curves (r² > 0.99) and limits of detection (LOD) as low as 0.6–1.8 pg/g .

Q. How do environmental factors influence 3-alkyl-2-methoxypyrazine concentrations in grapes during ripening?

  • Key factors : Soil type, climate (e.g., sunlight exposure), and viticultural practices (e.g., training systems) .
  • Correlation with ripening : Methoxypyrazine degradation correlates with malic acid breakdown (r² > 0.85), independent of grape variety or region .
  • Threshold dynamics : Concentrations in Cabernet Franc berries (up to 18.4 pg/g) strongly predict wine levels (67 ± 13% retention post-fermentation) .

Q. What is the sensory detection threshold for 3-alkyl-2-methoxypyrazines in wines, and how is it determined experimentally?

  • Threshold : 15 ng/L for green bell pepper aroma in red wines (e.g., Cabernet Sauvignon) .
  • Method : Stable isotope dilution gas chromatography-mass spectrometry (SID-GC-MS) with sensory validation across 50 wines. Intensity ratings correlate linearly with concentrations above threshold .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported methoxypyrazine concentrations across studies?

  • Case study : Allen et al. (1994) found 30× lower IBMP levels in wines compared to prior work, attributed to improved SID-GC-MS accuracy and reduced artifact formation .
  • Recommendations :

  • Use deuterated internal standards to minimize matrix effects .
  • Validate against synthetic standards (e.g., 2-methoxy-3-(2-methylpropyl)pyrazine) to confirm retention indices .
  • Report extraction parameters (e.g., pH, temperature) to enable cross-study comparisons .

Q. What experimental designs optimize HS-SPME parameters for quantifying methoxypyrazines in heterogeneous samples?

  • Statistical optimization : Fractional factorial designs to test pH, incubation time, and temperature .
  • Key findings :

  • Temperature : 80°C maximizes sensitivity without degrading analytes .
  • Extraction time : 10 min for rapid analysis vs. 140 min for ultra-trace detection (LOD < 1 pg/g) .
    • Matrix considerations : Preveraison berries require longer extraction due to higher polysaccharide content .

Q. How do environmental stressors (e.g., fungal infection) alter methoxypyrazine biosynthesis in plants?

  • Evidence : Fungal interactions (e.g., Botrytis cinerea) in grapes may upregulate methoxypyrazine synthesis, as observed in lady beetle-infested wines .
  • Method : Compare infected vs. healthy tissues using SPME-GC×GC-TOF-MS and metabolomic profiling .

Q. What role do methoxypyrazines play in multicomponent flavor interactions in food systems?

  • Case study : In cheeses, 3-alkyl-2-methoxypyrazines contribute earthy/bell pepper notes but are masked by fatty acids in high-lipid matrices .
  • Analytical approach : Odor activity values (OAVs) calculated via GC-olfactometry to assess perceptual interactions .

Data Contradiction Analysis

Q. Why do some studies report methoxypyrazine retention in wines as low as 30%, while others observe >60%?

  • Factors :

  • Fermentation conditions : Yeast strains (e.g., S. cerevisiae) variably adsorb methoxypyrazines .
  • Post-fermentation losses : CO₂ stripping during bottling reduces concentrations by 20–30% .
    • Resolution : Use isotope-labeled standards (e.g., d₃-IBMP) to track recovery rates during vinification .

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